5-HT3 antagonist 1
Overview
Description
5-HT3 antagonists, also known as “setrons”, are a class of drugs that act as receptor antagonists at the 5-HT3 receptor, a subtype of serotonin receptor found in terminals of the vagus nerve and in certain areas of the brain . They are primarily used in the prevention and treatment of nausea and vomiting, particularly those caused by chemotherapy, radiation therapy, or postoperatively . The 5-HT3 antagonists may be identified by the suffix -setron .
Synthesis Analysis
The synthesis of a novel series of spiro fused indole oxazolines, which are novel 5-HT3 antagonists, has been reported . The spiro center is generated via the addition of an azabicyclic amino alcohol to an indole imidate .Molecular Structure Analysis
High-resolution structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition . Molecular dynamic simulations of these structures embedded in a fully-hydrated lipid environment assessed the stability of ligand-binding poses and drug-target interactions over time .Physical And Chemical Properties Analysis
Despite variations in their chemical structures and absorption rates, all 5-HT3 receptor antagonists work in the same way and are well tolerated . Palonosetron, a second-generation serotonin blocker, has a greater affinity for serotonin receptors than first-generation agents, which increases its duration of effect .Scientific Research Applications
Neurologic and Neuropsychiatric Disorders
5-HT3 receptor antagonists, initially known for countering chemotherapy-induced emesis, have shown promise in various neurologic and psychiatric disorders. They are being investigated for potential benefits in multiple sclerosis, stroke, Alzheimer's disease, Parkinson's disease, depression, anxiety, drug abuse, and schizophrenia. These compounds have demonstrated broad therapeutic potential with high compliance and minimal adverse effects, making them suitable for novel pharmacotherapeutics development (Fakhfouri et al., 2019).
Gastrointestinal and Neuropsychiatric Disorders
The serotonin (5-HT) plays a significant role in the central nervous system (CNS) and gastrointestinal (GI) system. 5-HT3 receptor modulators, particularly antagonists, have been used clinically for chemotherapy-induced nausea and vomiting and irritable bowel syndrome. Newer research has expanded potential applications to include treatment of neuropsychiatric disorders such as schizophrenia, depression, anxiety, and drug abuse, owing to their efficacy in the CNS and mild side effects (Jůza et al., 2020).
Antidepressant Drug Vortioxetine and 5-HT3A Receptors
Vortioxetine, a multimodal antidepressant, exhibits potent inhibitory activity at 5-HT3 receptors. Its unique pharmacological profile, involving partial agonist activity followed by persistent and insurmountable inhibition, is distinct from classic 5-HT3 receptor competitive antagonists. Understanding the binding mode of vortioxetine at the human 5-HT3A receptor provides insight into molecular mechanisms behind its pharmacological profile, which is crucial for developing new classes of 5-HT3 receptor antagonists (Ladefoged et al., 2018).
Irritable Bowel Syndrome Treatment
5-HT3 receptor antagonists have demonstrated effectiveness in non-constipated irritable bowel syndrome (NC-IBS). A network meta-analysis of randomized controlled trials showed that drugs like alosetron, cilansetron, and ondansetron are effective for symptom improvement in NC-IBS patients. The results suggest the significant role of these antagonists in managing symptoms, especially those associated with diarrhea (Rokkas et al., 2021).
Modulation of Nicotine Effects
5-HT3R antagonists, such as ondansetron, granisetron, and tropisetron, have shown potential in modulating the effects of nicotine. These compounds might be effective in treating nicotine dependence through both direct and indirect mechanisms. The indirect mechanism may involve α7 nicotinic acetylcholinergic receptor (nAChR), 5-HT1B receptor (5-HT1BR), and other pathways. This opens the possibilityfor using these drugs as anti-smoking agents to address nicotine addiction problems. The review encourages future research on 5-HT3R antagonists with superior pharmacological profiles or multitarget action (Zulkifli et al., 2019).
Alzheimer’s Disease Research
5-HT6 receptor antagonists, a closely related class, have been explored for improving cognition in Alzheimer's disease (AD), with a modest side-effect profile. While early trials showed promise, larger phase-III trials did not demonstrate significant cognitive improvements, suggesting the need for further understanding of the 5-HT6 receptor mechanism and its ligands. This research highlights the potential of targeting serotonin receptors in AD treatment (Khoury et al., 2018).
Novel Partial Agonists for IBS and Carcinoid Syndrome
Research into 5-HT3 receptor partial agonists, like CSTI-300, indicates their potential in treating patients with irritable bowel syndrome (IBS-d) and carcinoid syndrome. These novel drugs could provide symptomatic relief with a reduced side-effect profile compared to full antagonists. This exploration suggests a nuanced approach in treating conditions associated with overactivity of the 5-HT3 receptor (Roberts et al., 2020).
Antidepressant Activity in Rodent Models
Ondansetron, a 5-HT3 antagonist, exhibited significant antidepressant activity in rodent models of depression, suggesting its potential in treating depression. This study adds to the growing evidence supporting the role of 5-HT3 receptors in psychopharmacology and the therapeutic potential of their antagonists in depression (Jain et al., 2022).
Target Engagement for Cognitive Deficits in Schizophrenia
5-HT3R antagonists, such as CVN058, have shown potential in addressing cognitive deficits in schizophrenia. A study evaluating the target engagement of CVN058 using mismatch negativity indicated significant improvements, supporting the potential utility of 5-HT3R antagonists in correcting the excitatory/inhibitory imbalance in schizophrenia (Sehatpour et al., 2021).
Mechanism of Action
5-HT3 receptor antagonists prevent serotonin from binding to 5-HT3 receptors in the small intestine thereby reducing the likelihood of nausea and vomiting . They work to block the 5-HT3 (serotonin) receptors in your gastrointestinal (GI) system and the chemoreceptor trigger zone (CTZ) in the brain .
Future Directions
Ramosetron, cilansetron, ondansetron, and alosetron are effective for treating non-constipated IBS and IBS-D . Future studies should investigate how this relates to potential improvement in neurocognitive symptoms in antipsychotic naive patients with prodromal or milder symptoms, in order to understand the clinical implications .
properties
IUPAC Name |
N-[1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-16-6-5-7-17(12-16)13-27-11-10-26(2)14-18(15-27)23-22(28)21-19-8-3-4-9-20(19)24-25-21/h3-9,12,18H,10-11,13-15H2,1-2H3,(H,23,28)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCVCMJTEQZMEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.